molecular formula C20H28N2 B5189307 3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine

3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine

Cat. No.: B5189307
M. Wt: 296.4 g/mol
InChI Key: ZUJWWPBMPOZWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain reliever. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine acts as an agonist of the α4β2 nicotinic acetylcholine receptor, which is expressed in both the central and peripheral nervous systems. Activation of this receptor leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain signals. This compound has been shown to produce analgesia through the activation of this receptor, and it has been suggested that its effects may be mediated by the release of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesia in animal models of acute and chronic pain. It has also been shown to have a lower potential for addiction and abuse compared to opioids. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine has several advantages as a research tool. It is highly selective for the α4β2 nicotinic acetylcholine receptor, which allows for the study of the specific effects of receptor activation. It is also a potent agonist, which allows for the study of the maximum effects of receptor activation. However, there are also limitations to the use of this compound in lab experiments. Its potency may make it difficult to determine the dose-response relationship, and its effects may be influenced by factors such as the route of administration and the species being studied.

Future Directions

There are several areas of future research that could be explored with 3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine. One area is the development of more selective agonists of the α4β2 nicotinic acetylcholine receptor, which could help to further elucidate the role of this receptor in pain modulation. Another area is the study of the potential anti-inflammatory effects of this compound, which could have implications for the treatment of pain associated with inflammation. Finally, the development of novel formulations of this compound could help to improve its pharmacokinetic properties and increase its potential as a pain reliever.

Synthesis Methods

The synthesis of 3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine involves several steps, starting with the preparation of a key intermediate, 3-(4-isopropenylphenyl)propionic acid. This intermediate is then converted to the corresponding nitrile, which is subsequently reduced to the amine using lithium aluminum hydride. The amine is then coupled with 2-bromopyridine to yield the final product, this compound.

Scientific Research Applications

3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine has been extensively studied for its potential use as a pain reliever. It is a potent agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the transmission of pain signals in the nervous system. This compound has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain and inflammatory pain. It has also been shown to have a lower potential for addiction and abuse compared to opioids, which are commonly used for pain management.

Properties

IUPAC Name

3-[1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-16(2)18-10-8-17(9-11-18)15-22-13-4-3-7-20(22)19-6-5-12-21-14-19/h5-6,8,12,14,18,20H,1,3-4,7,9-11,13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJWWPBMPOZWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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